molecular formula C13H14ClN3O B7472833 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide

Cat. No. B7472833
M. Wt: 263.72 g/mol
InChI Key: HNVVLDRGEZZGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTP belongs to the pyrazole family of compounds and has been synthesized using various methods. In

Mechanism of Action

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of PI3K, AKT, and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of the immune response. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted modulation of cellular processes. Additionally, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are many potential future directions for research on 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. Another area of interest is the investigation of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide's effects on other signaling pathways and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide for therapeutic applications. Finally, the potential therapeutic applications of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide's specificity towards certain signaling pathways, low toxicity, and anti-inflammatory and anti-angiogenic effects make it an attractive candidate for further research. With continued investigation, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide may prove to be a valuable therapeutic agent in the treatment of various diseases.

Synthesis Methods

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be synthesized using different methods, including the reaction between 4-chlorobenzoyl chloride and 5-amino-1,2,3-trimethylpyrazole in the presence of a base. Another method involves the reaction between 4-chlorophenylhydrazine and ethyl acetoacetate, followed by the reaction with 5-amino-1,2,3-trimethylpyrazole. The yield and purity of 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to protect against oxidative stress and neuronal damage.

properties

IUPAC Name

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVVLDRGEZZGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide

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